7-(2-Methoxy-ethyl)-1,3-dimethyl-8-(4-phenyl-piperazin-1-ylmethyl)-3,7-dihydro-purine-2,6-dione
Description
This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic core with substitutions at key positions. Structurally, it features:
- 1,3-dimethyl groups at positions 1 and 3, common in xanthine derivatives to modulate adenosine receptor affinity .
- 7-(2-Methoxyethyl) substituent: Enhances solubility and metabolic stability compared to shorter alkyl chains .
- 8-(4-Phenylpiperazin-1-ylmethyl) group: The phenylpiperazine moiety is associated with improved receptor binding, particularly in CNS-targeting compounds, due to aromatic and hydrogen-bonding interactions .
Properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-23-19-18(20(28)24(2)21(23)29)27(13-14-30-3)17(22-19)15-25-9-11-26(12-10-25)16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUUPFTXKQCOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-Methoxy-ethyl)-1,3-dimethyl-8-(4-phenyl-piperazin-1-ylmethyl)-3,7-dihydro-purine-2,6-dione, often referred to as compound 3156061, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine moiety that is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Several studies have reported the anticancer potential of purine derivatives. For instance, compounds similar to this one have shown selective cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Psychopharmacological Effects : The presence of the piperazine ring suggests potential psychopharmacological activity. Piperazine derivatives are often explored for their effects on neurotransmitter systems, including serotonin and dopamine pathways .
- Inhibition of Phospholipase A2 : Recent findings suggest that compounds with similar structures can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition may predict toxicity in drug development .
Anticancer Activity
A study evaluating the anticancer effects of purine derivatives found that specific modifications in the structure significantly enhanced cytotoxicity against human cancer cell lines. The compound's ability to induce apoptosis was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Psychopharmacological Studies
In psychopharmacological assessments, compounds with piperazine moieties demonstrated significant binding affinity to serotonin receptors. This interaction is crucial for the development of new antidepressants and anxiolytics. In vitro studies showed that the compound could modulate serotonin levels effectively .
Inhibition Studies
Research on PLA2G15 revealed that several cationic amphiphilic compounds inhibited this enzyme with varying degrees of potency. The compound was part of a larger library screened for PLA2G15 inhibition, showing promising results with IC50 values indicating effective inhibition at low concentrations .
Data Table: Biological Activities
Scientific Research Applications
Pharmacological Studies
Research indicates that the compound may have potential in treating neurological disorders due to its ability to modulate adenosine receptors. Studies have shown that compounds with similar structures can exhibit neuroprotective properties, making them candidates for further exploration in:
- Alzheimer’s Disease : Investigating the compound's effects on cognitive function and neuroprotection.
- Parkinson’s Disease : Exploring its role in dopamine modulation and neuroprotection.
Antidepressant Activity
The piperazine moiety is often associated with antidepressant effects. Preliminary studies suggest that this compound may act as a serotonin receptor modulator, which could be beneficial in developing new antidepressant therapies.
Antioxidant Properties
The presence of the methoxy group may enhance the compound's antioxidant capacity, providing potential applications in:
- Oxidative Stress Research : Evaluating its ability to protect cells from oxidative damage.
- Chronic Disease Management : Investigating its role in conditions characterized by oxidative stress, such as cardiovascular diseases.
Case Studies
Several studies have highlighted the therapeutic potential of similar purine derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated neuroprotective effects in cellular models of Alzheimer's disease using related purine derivatives. |
| Johnson et al. (2019) | Reported antidepressant-like effects in animal models, suggesting modulation of serotonin receptors. |
| Lee et al. (2021) | Found significant antioxidant activity in vitro, indicating potential for use in oxidative stress-related conditions. |
Comparison with Similar Compounds
Variations at Position 8: Piperazine Modifications
The 8-position substituent significantly influences receptor selectivity and pharmacokinetics. Key analogs include:
Key Insight : The phenyl group in the target compound’s piperazine moiety likely enhances binding to receptors with aromatic pockets (e.g., serotonin or dopamine receptors) compared to methyl or ethyl analogs .
Variations at Position 7: Alkyl and Aryl Substituents
The 7-substituent affects solubility and metabolic stability:
Key Insight : The 2-methoxyethyl group in the target compound balances hydrophilicity and membrane permeability, whereas halogenated or bulky aryl groups (e.g., in ) may prioritize target affinity over solubility.
Functional Group Analysis: Spectral and Physicochemical Data
- FTIR Profiles : Analogs with nitro (8-nitro) or chloro (8-chloro) groups show distinct peaks (e.g., -C-Cl at 744 cm⁻¹), absent in the target compound .
- Solubility : Hydroxyethyl or methoxy groups (e.g., in ) improve aqueous solubility compared to purely lipophilic substituents (e.g., 3-phenylpropyl in ).
Q & A
Basic: How can researchers design a multi-step synthesis protocol for this compound to ensure high yield and purity?
A robust synthesis protocol requires sequential functionalization of the purine core. Begin with alkylation at the 7-position using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by introducing the 4-phenylpiperazine moiety via nucleophilic substitution at the 8-position. Critical steps include:
- Precursor purification : Use column chromatography to isolate intermediates .
- Reaction monitoring : Employ TLC or HPLC to track progress and minimize side products .
- Final purification : Recrystallization from ethanol/water mixtures enhances crystallinity and purity .
Basic: What analytical techniques are essential for confirming structural integrity post-synthesis?
- FTIR Spectroscopy : Identify carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the expected substituents .
- NMR (¹H/¹³C) : Resolve signals for methyl groups (~3.0–3.5 ppm), piperazine protons (~2.5–3.5 ppm), and aromatic protons (~7.0–7.5 ppm) .
Basic: How can in vitro assays be optimized to evaluate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., adenosine receptors) on sensor chips to measure binding kinetics (ka/kd) in real time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by monitoring heat changes during ligand-receptor interactions .
- Control experiments : Include negative controls (e.g., unmodified purine derivatives) to validate specificity .
Advanced: How can computational methods predict reactivity and optimize reaction pathways?
- Quantum Chemical Calculations (DFT) : Model transition states for key reactions (e.g., piperazine substitution) to identify energetically favorable pathways .
- Machine Learning (ChemAxon) : Train algorithms on datasets of similar purine derivatives to predict reaction yields and side products .
- Virtual Screening : Prioritize substituents at the 8-position by docking simulations with target proteins (e.g., viral polymerases) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines). For example, antiviral activity (e.g., HCV replication inhibition ) vs. cardiovascular effects (antiarrhythmic activity ) may reflect tissue-specific receptor interactions.
- Dose-response curves : Validate activity thresholds using multiple concentrations to rule out off-target effects at higher doses .
- Meta-analysis : Pool data from independent studies to identify trends in structure-activity relationships (SAR) .
Advanced: What strategies establish SAR for this compound’s complex substituents?
- Substituent scanning : Synthesize analogs with variations at the 7-(2-methoxyethyl) and 8-(4-phenylpiperazine) groups to map contributions to bioactivity .
- Free-Wilson Analysis : Quantify the impact of each substituent on pharmacological properties (e.g., logP, solubility) .
- Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .
Advanced: How to differentiate on-target vs. off-target effects in pharmacological studies?
- Gene Knockdown (CRISPR/Cas9) : Silence putative targets (e.g., adenosine A₂A receptors) to assess activity loss .
- Competitive Binding Assays : Use selective inhibitors (e.g., ZM241385 for A₂A) to block on-target interactions .
- Proteomics Profiling : Identify off-target binding partners via pull-down assays coupled with LC-MS/MS .
Advanced: How can reactor design principles improve synthesis scalability?
- Continuous Flow Chemistry : Optimize piperazine substitution in a microreactor to enhance mixing and reduce reaction time .
- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
- Solvent Recycling : Implement distillation systems to recover DMF or ethanol, reducing waste and cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
